7-(4-bromophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
7-(4-bromophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that features a unique fusion of pyridine, triazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Substitution: The bromine atom in the 4-position of the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups into the phenyl ring .
Scientific Research Applications
7-(4-bromophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic structures with fused pyridine, triazole, and pyrimidine rings, such as:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
Uniqueness
What sets 7-(4-bromophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one apart is its specific substitution pattern and the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
11-(4-bromophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN5O/c15-9-1-3-10(4-2-9)19-6-5-12-11(13(19)21)7-16-14-17-8-18-20(12)14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVVYMMHPDFUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC3=C(C2=O)C=NC4=NC=NN34)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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